2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid
Overview
Description
Scientific Research Applications
1. Peptide Synthesis and Mimicry
Unnatural amino acids, including those like 2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid, are crucial in duplicating the hydrogen-bonding functionality of peptide strands. For instance, the unnatural amino acid Hao mimics a tripeptide β-strand and forms β-sheet-like hydrogen-bonded dimers. Such amino acids can be integrated into peptides using standard solid- and solution-phase peptide synthesis techniques, offering unique structural and functional properties to the synthesized peptides (Nowick et al., 2000).
2. Synthesis of Nonlinear Optical (NLO) Oligomers
The protected ω-secondary amino carboxylic acid monomers, which contain Fmoc groups, play a pivotal role in the synthesis of NLO oligomers. These monomers enable selective deprotection and coupling steps, forming protected dimers and tetramers with potential applications in the field of photonics and electro-optics (Huang et al., 2000).
3. Advances in Fmoc Solid Phase Peptide Synthesis (SPPS)
The Fmoc amino acids have significantly advanced the field of SPPS. Innovations in solid supports, linkages, side chain protecting groups, and understanding of solvation conditions have enhanced the synthesis of biologically active peptides and small proteins. This versatility offers unique opportunities in bioorganic chemistry and the synthesis of complex peptide-based structures (Fields & Noble, 2009).
4. Self-Assembly and Hydrogelation of Fmoc-Phe Derivatives
Fmoc-protected aromatic amino acids, such as Fmoc-Phe derivatives, have been found to be potent low molecular weight hydrogelators. These compounds' ability to self-assemble into fibrils and form hydrogels is significantly influenced by side chain functionalization, solvent pH, and C-terminal modifications, underscoring the complex interplay of monomer-solvent interactions in self-assembly and hydrogelation processes. Such insights are crucial for the development of novel biomaterials and therapeutic applications (Ryan et al., 2011).
properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-3,3a,4,6,7,7a-hexahydro-1H-isoindole-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO5/c26-15-9-10-16-14(11-15)12-25(22(16)23(27)28)24(29)30-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,14,16,21-22H,9-13H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRUKWHZKOUGIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1C(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fmoc-5-oxo-octahydro-isoindole-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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